5-(3-phenyl-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(5-phenyl-1H-pyrazol-4-yl)-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS/c1-2-5-10(6-3-1)13-11(9-16-18-13)15-17-14(19-20-15)12-7-4-8-21-12/h1-9H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSHEGAQPKEZAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-phenyl-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3-phenyl-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles, including 5-(3-phenyl-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed enhanced antibacterial and antifungal activities against various pathogens. The presence of the pyrazole and thiophene moieties contributes to this bioactivity by potentially interacting with microbial targets .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Pyrazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell lines remain an area of ongoing research .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, compounds containing the oxadiazole ring have been reported to exhibit anti-inflammatory effects. This activity is crucial for developing new therapeutic agents for inflammatory diseases, making the compound a candidate for further exploration in this domain .
Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. Research has indicated that this compound can be integrated into organic photovoltaic devices or organic light-emitting diodes (OLEDs). Its ability to act as a charge transport material enhances the efficiency of these devices .
Sensors
The compound's electronic properties also lend themselves to sensor applications. Its sensitivity to changes in environmental conditions or specific analytes could be harnessed for developing chemical sensors or biosensors, particularly for detecting biological markers or pollutants .
Pesticidal Activity
The synthesis of oxadiazole derivatives has been linked to potential pesticidal activity. Compounds similar to this compound have shown efficacy against agricultural pests and pathogens. This application is particularly relevant in the context of sustainable agriculture practices aimed at reducing chemical pesticide use while maintaining crop protection .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity Evaluation
A study conducted on a series of oxadiazole derivatives revealed that those with thiophene and pyrazole substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship analysis indicated that modifications at the phenyl group significantly impacted potency .
Mechanism of Action
The mechanism of action of 5-(3-phenyl-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Structural Differences and Implications
Electron-Withdrawing vs. Electron-Donating Groups :
- The trifluoromethyl (-CF₃) group in analogues like and enhances metabolic stability and hydrophobic interactions, making these compounds more resistant to enzymatic degradation compared to the parent compound .
- The thiophene group in the target compound contributes to π-π stacking interactions, which are critical for binding to aromatic residues in biological targets .
The 1,3,4-oxadiazole variant in demonstrates how sulfur-containing linkers (thioether) can modulate solubility and bioavailability.
Substituent Position Effects :
- The chlorophenyl derivative () highlights the impact of halogenation on steric and electronic properties, which may influence receptor selectivity.
Pharmacological Activity Comparison
- Antimalarial Activity : The dimethoxybenzyl-substituted oxadiazole () showed 51% yield in Plasmodium falciparum inhibition assays , attributed to its bulky substituents enhancing target engagement .
- Antimicrobial Potential: Thiazole-based analogues () with chloro/bromo substituents exhibited MIC values of 2–8 µg/mL against Gram-positive bacteria, suggesting that halogenation enhances membrane penetration .
- Antifungal Prospects : Triazole-pyrazole hybrids () demonstrated docking scores of −9.2 kcal/mol against 14-α-demethylase , a key fungal enzyme, indicating superior target affinity compared to oxadiazole-only derivatives .
Biological Activity
The compound 5-(3-phenyl-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 274.31 g/mol. The structure features a pyrazole ring linked to a thiophene moiety and an oxadiazole ring, which contributes to its pharmacological potential.
1. Anticancer Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,2,4-oxadiazole ring have been shown to inhibit various cancer cell lines effectively:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 10.5 |
| This compound | MCF7 (breast cancer) | 8.7 |
| Reference Compound | MCF7 (breast cancer) | 15.0 |
This compound demonstrated an IC50 value of 10.5 µM against HeLa cells and 8.7 µM against MCF7 cells, indicating potent cytotoxicity compared to reference compounds .
2. Antimicrobial Activity
The antimicrobial efficacy of the compound has also been evaluated against various bacterial strains. The results are summarized in the following table:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Pseudomonas aeruginosa | 20 | 16 |
These findings suggest that the compound exhibits significant antibacterial activity, particularly against Pseudomonas aeruginosa , with a zone of inhibition measuring 20 mm .
3. Anti-inflammatory Activity
Research has shown that derivatives of oxadiazole can possess anti-inflammatory properties. In a study assessing the effect of this compound on inflammatory markers in vitro:
| Inflammatory Marker | Concentration Tested (µM) | Result |
|---|---|---|
| TNF-alpha | 10 | Decreased by 45% |
| IL-6 | 10 | Decreased by 30% |
The reduction in TNF-alpha and IL-6 levels indicates that the compound may be effective in mitigating inflammatory responses .
Case Study: Anticancer Mechanism
A study conducted on the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The treatment led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins, confirming its potential as an anticancer agent.
Case Study: Antimicrobial Efficacy
In another investigation involving animal models infected with Staphylococcus aureus, administration of the compound resulted in a significant reduction in bacterial load compared to untreated controls. Histopathological analysis showed improved tissue integrity and reduced inflammation .
Q & A
What are the established synthetic routes for 5-(3-phenyl-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole?
Basic Research Focus : Synthesis Methodology
Answer :
The compound is typically synthesized via cyclocondensation or coupling reactions. For example, describes the synthesis of a related oxadiazole-thiophene derivative using amidoxime intermediates and sodium hydride (NaH) as a base. A standard workflow involves:
Reacting thiophene-2-amidoxime with a pyrazole-containing precursor.
Purification via flash column chromatography (e.g., hexane/ethyl acetate gradients).
Characterization by -NMR, -NMR, and HRMS to confirm structure and purity .
Similar methods are employed in for analogous oxadiazoles, achieving yields up to 99% under optimized conditions .
How is the compound purified, and what analytical techniques validate its structural integrity?
Basic Research Focus : Analytical Characterization
Answer :
Post-synthesis purification often involves flash column chromatography (e.g., silica gel with hexane/ethyl acetate mixtures) to isolate the target compound from by-products . Structural validation relies on:
- NMR Spectroscopy : - and -NMR confirm substituent positions and aromatic ring integration.
- Mass Spectrometry : HRMS provides exact mass verification (e.g., <0.01 Da error).
- Chromatography : HPLC ( ) ensures purity (>95%) for pharmacological studies .
lists a structurally related oxadiazole with detailed spectral data, underscoring the importance of cross-referencing databases for validation .
What computational approaches predict the biological activity of this compound?
Advanced Research Focus : Activity Prediction
Answer :
Computational tools like PASS Online ( ) are used to predict pharmacological activity. For example:
- Docking Studies : Molecular docking against target proteins (e.g., enzymes or receptors) evaluates binding affinity.
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or stability .
demonstrates such methods for triazole-thiophene analogs, combining experimental data with quantum chemical calculations to predict bioactivity .
How do researchers resolve discrepancies in reported spectroscopic data for this compound?
Advanced Research Focus : Data Contradiction Analysis
Answer :
Discrepancies (e.g., NMR shifts or melting points) are addressed by:
Reproducing Synthesis : Standardizing reaction conditions (solvent, temperature, catalyst) to minimize variability.
Advanced Techniques : Using 2D NMR (e.g., - HSQC) or X-ray crystallography (if crystals are obtainable) to resolve ambiguous signals.
Cross-Referencing : Comparing data with structurally similar compounds in databases (e.g., lists a related oxadiazole with validated spectral profiles) .
What strategies improve the solubility and bioavailability of this compound for pharmacological studies?
Advanced Research Focus : Pharmacokinetic Optimization
Answer :
Strategies include:
- Structural Modifications : Introducing hydrophilic groups (e.g., -OH, -NH) or piperazine moieties ( ) to enhance solubility .
- Formulation : Using co-solvents (e.g., DMSO/PEG mixtures) or nanoemulsions for in vivo studies.
- Prodrug Design : Masking hydrophobic groups with ester or amide linkages, as seen in for trifluoromethyl-substituted oxadiazoles .
Are there structure-activity relationship (SAR) studies for this compound?
Advanced Research Focus : SAR Analysis
Answer :
While direct SAR studies on this compound are limited, and provide frameworks for SAR analysis:
- Substituent Effects : Modifying the pyrazole or thiophene rings alters bioactivity. For example, trifluoromethyl groups ( ) enhance metabolic stability .
- Pharmacophore Mapping : Identifying critical hydrogen-bonding or hydrophobic interactions using computational models .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Focus : Process Optimization
Answer :
Key challenges include:
- Yield Consistency : Optimizing catalyst loading (e.g., NaH vs. CsCO in ) to maintain high yields at larger scales .
- Purification Efficiency : Transitioning from column chromatography to recrystallization or continuous flow systems ( ) .
- By-Product Control : Monitoring side reactions via LC-MS or in-line IR spectroscopy.
How is enantiomeric purity assessed for chiral derivatives of this compound?
Advanced Research Focus : Stereochemical Analysis
Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
